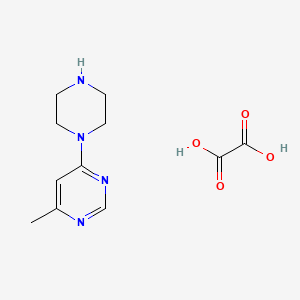

4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid” is a compound that is part of a class of molecules known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of these compounds involves a series of steps. In one example, piperazine was added to a solution of a precursor compound and potassium carbonate in chloroform at room temperature . The resulting mixture was then refluxed .Molecular Structure Analysis

The molecular structure of these compounds was characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of piperazine with a precursor compound in the presence of potassium carbonate . The resulting mixture was then refluxed .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .科学的研究の応用

Anti-inflammatory and Analgesic Agents

Research on derivatives of 4-methyl-6-(piperazin-1-yl)pyrimidine has shown promising results in anti-inflammatory and analgesic applications. Novel heterocyclic compounds derived from this chemical structure have been identified as potential inhibitors of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity Against Cancer Cell Lines

Compounds derived from 4-methyl-6-(piperazin-1-yl)pyrimidine have been evaluated for their antiproliferative effects against various human cancer cell lines. A study showed that certain derivatives exhibited good activity on cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Inhibitor of Tyrosine Kinase Activity in Cancer Treatment

One compound involving 4-methyl-6-(piperazin-1-yl)pyrimidine was investigated as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, a target in cancer treatment. This compound was synthesized for drug absorption, distribution, metabolism, and excretion studies, as well as for quantitative mass spectrometry bio-analytical studies (Zhang, Huang, & Huang, 2005).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds involving 4-methyl-6-(piperazin-1-yl)pyrimidine has been documented. These compounds include a variety of derivatives that have potential applications in various fields of chemistry and pharmacology (Ho & Suen, 2013).

作用機序

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . Also, 1-(2-Pyrimidyl)piperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.C2H2O4/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;3-1(4)2(5)6/h6-7,10H,2-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNAISTCJUQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNCC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)

![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)

![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)